molecular formula C20H20N4O4S B11264951 N,N-diethyl-3-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

N,N-diethyl-3-methyl-2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-sulfonamide

Cat. No.: B11264951
M. Wt: 412.5 g/mol
InChI Key: DCPFEHQIXGWYKF-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Reaction Conditions: These would depend on the specific synthetic strategy employed.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: These would vary based on the specific reaction type.

      Major Products: Detailed information on major reaction products is not readily accessible.

  • Scientific Research Applications

  • Mechanism of Action

    • Unfortunately, the exact mechanism by which this compound exerts its effects remains unclear due to limited research.
    • Further studies are needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are scarce, related compounds containing benzofuran, pyridine, and oxadiazole moieties could serve as points of comparison.

      Uniqueness: The specific arrangement of these functional groups in our compound contributes to its uniqueness.

    Properties

    Molecular Formula

    C20H20N4O4S

    Molecular Weight

    412.5 g/mol

    IUPAC Name

    N,N-diethyl-3-methyl-2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1-benzofuran-5-sulfonamide

    InChI

    InChI=1S/C20H20N4O4S/c1-4-24(5-2)29(25,26)15-6-7-17-16(12-15)13(3)18(27-17)20-22-19(23-28-20)14-8-10-21-11-9-14/h6-12H,4-5H2,1-3H3

    InChI Key

    DCPFEHQIXGWYKF-UHFFFAOYSA-N

    Canonical SMILES

    CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC=NC=C4

    Origin of Product

    United States

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